molecular formula C9H10BrNO3 B12303988 O-(2-Bromophenyl)-L-serine

O-(2-Bromophenyl)-L-serine

Cat. No.: B12303988
M. Wt: 260.08 g/mol
InChI Key: BYOUDQIBNMKFHL-UHFFFAOYSA-N
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Description

O-(2-Bromophenyl)-L-serine: is an organic compound that features a brominated phenyl group attached to the amino acid L-serine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Bromophenyl)-L-serine typically involves the bromination of phenylalanine derivatives followed by coupling with L-serine. One common method includes the use of brominating agents such as N-bromosuccinimide (NBS) to introduce the bromine atom at the ortho position of the phenyl ring. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: O-(2-Bromophenyl)-L-serine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: O-(2-Bromophenyl)-L-serine is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications due to its ability to form covalent bonds with amino acid residues.

Industry: Used in the synthesis of specialty chemicals and materials, including polymers and advanced materials .

Mechanism of Action

The mechanism of action of O-(2-Bromophenyl)-L-serine involves its interaction with biological molecules through covalent bonding. The bromine atom can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

  • O-(2-Chlorophenyl)-L-serine
  • O-(2-Iodophenyl)-L-serine
  • O-(2-Fluorophenyl)-L-serine

Comparison: O-(2-Bromophenyl)-L-serine is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction profiles compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and biological activity .

Properties

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

2-amino-3-(2-bromophenoxy)propanoic acid

InChI

InChI=1S/C9H10BrNO3/c10-6-3-1-2-4-8(6)14-5-7(11)9(12)13/h1-4,7H,5,11H2,(H,12,13)

InChI Key

BYOUDQIBNMKFHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC(C(=O)O)N)Br

Origin of Product

United States

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